molecular formula C₂₄H₃₂ClN₅O₂ B1662790 Ipatasertib CAS No. 1001264-89-6

Ipatasertib

货号 B1662790
CAS 编号: 1001264-89-6
分子量: 458 g/mol
InChI 键: GRZXWCHAXNAUHY-NSISKUIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ipatasertib (RG7440) is an experimental cancer drug in development by Roche. It is a small molecule inhibitor of AKT, which is a key component of the PI3K/AKT pathway . Ipatasertib was discovered by Genentech in collaboration with Array Biopharma and is currently in phase II trials for treatment of breast cancer .


Synthesis Analysis

The first-generation process to manufacture Akt inhibitor Ipatasertib involves a late-stage convergent coupling of two challenging chiral components on a multikilogram scale . All three stereocenters are introduced using enzyme or metal catalysis .


Molecular Structure Analysis

Ipatasertib belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Chemical Reactions Analysis

The convergent synthesis of Ipatasertib consists of ten steps with eight isolated intermediates and utilizes a wide range of chemical techniques and technologies to build up this complex drug .


Physical And Chemical Properties Analysis

Ipatasertib is a small molecule with a molar mass of 458.00 g·mol −1 . It is a potent, highly selective, small-molecule inhibitor of protein kinase B (Akt) .

科学研究应用

Treatment of Metastatic Castration-Resistant Prostate Cancer

Ipatasertib has been used in the treatment of metastatic castration-resistant prostate cancer. The exposure-response relationships for efficacy and safety of ipatasertib were characterized using data collected from 1101 patients in the IPATential150 study . A statistically significant correlation between ipatasertib AUC SS and improved survival was found in patients with PTEN-loss tumors .

Inhibition of Protein Kinase B (Akt)

Ipatasertib is a potent, highly selective, small-molecule inhibitor of protein kinase B (Akt). It disrupts oncogenic phosphoinositide 3-kinase (PI3K)/Akt signaling . This makes it a potential therapeutic agent for cancers where this pathway is activated.

Bioavailability and Absorption

The absolute bioavailability and the absorption, metabolism, and excretion pathways of ipatasertib have been studied . The systemic plasma clearance and steady-state volume of distribution were 98.8 L/h and 2530 L, respectively . The terminal half-lives after oral and intravenous administrations were similar (26.7 and 27.4 hours, respectively) and absolute bioavailability of ipatasertib was 34.0% .

Metabolism and Excretion

After a single oral dose of [14 C]-ipatasertib, 88.3% of the administered radioactivity was recovered with approximately 69.0% and 19.3% in feces and urine, respectively . This indicates that ipatasertib had been extensively absorbed and hepatic metabolism was the major route of clearance .

Treatment of PTEN-Loss Tumors

Secondary and exploratory analyses found that the risk for radiographical progression or death was reduced with ipatasertib in patients with PTEN-loss tumors .

Treatment of PIK3CA/AKT1/PTEN-Altered Tumors

Ipatasertib has also shown promise in the treatment of PIK3CA/AKT1/PTEN-altered tumors .

Ineffective Against RAS/RAF Activated Cell Lines

As reported, ipatasertib is less effective in suppressing the growth of cell lines with RAS/RAF activation .

Combined with Chemotherapy

Ipatasertib has been combined with chemotherapy for the treatment of solid tumors . This combination promotes tumor survival, proliferation, metabolism, and growth .

作用机制

Target of Action

Ipatasertib is a potent, highly selective, small-molecule inhibitor that targets all three isoforms of Akt . Akt, also known as protein kinase B (PKB), is a key component of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is frequently dysregulated in human malignancies, playing a critical role in tumor growth, proliferation, metabolism, survival, and resistance to therapy .

Mode of Action

Ipatasertib binds to and inhibits the activity of Akt in a non-ATP-competitive manner . This inhibition results in the suppression of the PI3K/Akt signaling pathway . The suppression of this pathway can lead to the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis .

Biochemical Pathways

The PI3K/Akt signaling pathway is one of the most commonly dysregulated signaling pathways in human malignancies . When Akt is inhibited by Ipatasertib, it leads to the activation of both FoxO3a and NF-κB, which directly bind to the PUMA promoter, up-regulating PUMA transcription and Bax-mediated intrinsic mitochondrial apoptosis . Akt/FoxO3a/PUMA is the major pathway while Akt/NF-κB/PUMA is the secondary pathway of PUMA activation induced by Ipatasertib .

Pharmacokinetics

Ipatasertib exhibits rapid absorption (tmax, 0.5–3 h), is dose-proportional over a range of 200–800 mg, and has a median half-life (range) of 45.0 h (27.8–66.9 h) . It has approximately two-fold accumulation following once-daily dosing . After a single oral dose, 88.3% of the administered radioactivity was recovered with approximately 69.0% and 19.3% in feces and urine, respectively . The absolute bioavailability of Ipatasertib is 34.0% .

Result of Action

Ipatasertib has demonstrated anti-tumor activity in pre-clinical models . It significantly inhibits cell proliferation, causes cell cycle G1 phase arrest, and induces cellular stress and mitochondrial apoptosis in a dose-dependent manner in human endometrial cancer cell lines . Furthermore, PUMA is indispensable in combinational therapies of Ipatasertib with some conventional or novel drugs .

Action Environment

The efficacy and safety of Ipatasertib can be influenced by various environmental factors. For instance, the exposure-response relationships for efficacy and safety were characterized using data collected from 1101 patients with metastatic castration-resistant prostate cancer in the IPATential150 study . Additionally, the effect of food on the pharmacokinetics of Ipatasertib was studied, and it was found that Ipatasertib could be administered with or without food in clinical studies .

安全和危害

Ipatasertib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025595
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipatasertib

CAS RN

1001264-89-6, 1489263-16-2
Record name GDC 0068
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipatasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPATASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipatasertib
Reactant of Route 2
Reactant of Route 2
Ipatasertib
Reactant of Route 3
Ipatasertib
Reactant of Route 4
Reactant of Route 4
Ipatasertib
Reactant of Route 5
Reactant of Route 5
Ipatasertib
Reactant of Route 6
Reactant of Route 6
Ipatasertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。